3,3-Dichloroazepan-2-one

Übersicht

Beschreibung

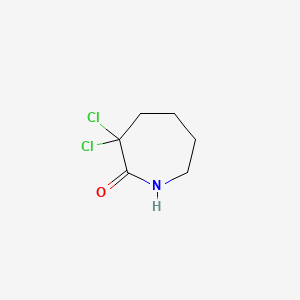

3,3-Dichloroazepan-2-one: is a heterocyclic organic compound with the molecular formula C6H9Cl2NO and a molecular weight of 182.04 g/mol . This compound features a six-membered ring structure containing a carbonyl group and two chlorine atoms. 3,3-dichloroazetidine-2-one .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloroazepan-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of suitable precursors under specific conditions. For example, the use of Lewis acid catalysts such as BBr3 and additives like P2O5 can facilitate the formation of the azepine ring . Another method involves the Pd-catalyzed addition of tethered amides to phenyl acetylenes .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes that ensure high yields and purity. The use of metal-catalyzed reactions and optimized reaction conditions are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Dichloroazepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as or can be used.

Reduction: Reducing agents like or are often employed.

Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) can introduce additional halogen atoms into the compound.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3,3-Dichloroazepan-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: BET bromodomain inhibitors .

Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,3-Dichloroazepan-2-one involves its interaction with specific molecular targets. For instance, as a BET bromodomain inhibitor , it binds to the bromodomains of BET proteins, thereby inhibiting their function . This interaction can disrupt the regulation of gene expression and has potential therapeutic implications .

Vergleich Mit ähnlichen Verbindungen

1,3-Dihydro-2H-benzo[d]azepin-2-ones: These compounds share a similar azepine ring structure and are also used as BET bromodomain inhibitors.

Dibenzazepinones: Structurally analogous to 3,3-Dichloroazepan-2-one, these compounds are found in pharmaceutically relevant molecules.

Uniqueness: this compound is unique due to its dichloro substitution , which can influence its chemical reactivity and biological activity. This distinct feature sets it apart from other similar compounds and can be leveraged in various applications.

Biologische Aktivität

3,3-Dichloroazepan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Properties

This compound is characterized by a seven-membered ring structure with two chlorine atoms attached to the third carbon. This unique structure contributes to its biological properties, including its interaction with various biological targets.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, particularly against certain bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death through apoptosis or necrosis.

- Neuroprotective Effects : Some findings suggest that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induced apoptosis in cancer cells | |

| Neuroprotection | Reduced oxidative stress in neurons |

Detailed Research Findings

- Antimicrobial Studies : A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Gram-positive bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential for therapeutic use in treating bacterial infections.

- Cytotoxicity Assessment : In vitro assays revealed that this compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analyses indicated an increase in annexin V-positive cells after treatment, confirming the apoptotic effect.

- Neuroprotective Studies : Research involving neuronal cell cultures showed that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS), indicating a protective effect against oxidative damage. This suggests its potential application in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

3,3-dichloroazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOFMSCOQHPFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279508 | |

| Record name | 2H-Azepin-2-one, 3,3-dichlorohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-14-4 | |

| Record name | MLS002638289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Azepin-2-one, 3,3-dichlorohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 3,3-dichloroazepan-2-one in the synthesis of azepanedione oximes?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of azepanedione oxime derivatives []. The compound undergoes treatment with morpholine, followed by either acidic hydrolysis or condensation with phenyldiazonium chloride. These reactions lead to the formation of azepane-2,3-dione or 4-(phenylhydrazono)azepane-2,3-dione respectively, which are then further reacted with O-aryl-hydroxylamines to yield the desired azepanedione oximes [].

Q2: Are there any alternative synthetic routes to azepanedione oximes that bypass the use of this compound?

A2: While the provided research [] focuses on a specific synthetic route utilizing this compound, exploring alternative pathways is an active area of research in organic chemistry. Factors like reaction yield, cost-effectiveness, and the generation of unwanted byproducts influence the selection of a synthetic strategy. Further investigation into the chemical literature and ongoing research efforts may reveal alternative approaches to synthesize azepane-2,3-dione oxime derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.